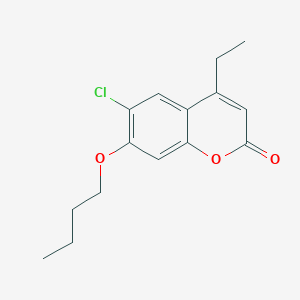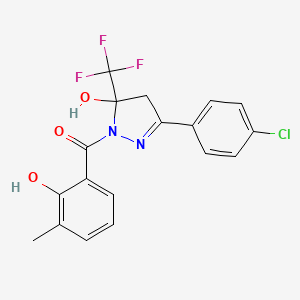![molecular formula C18H22O2 B5091463 1,1'-[1,4-butanediylbis(oxy)]bis(4-methylbenzene)](/img/structure/B5091463.png)
1,1'-[1,4-butanediylbis(oxy)]bis(4-methylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-[1,4-butanediylbis(oxy)]bis(4-methylbenzene) is a chemical compound that is commonly used in scientific research. It is also known as Bis(4-methylphenyl) 1,4-butanediol ether or Bis(4-methylphenyl) ethane-1,2-diol. This compound has a wide range of applications in various fields of science, including chemistry, biology, and medicine. In
Mecanismo De Acción
The mechanism of action of 1,1'-[1,4-butanediylbis(oxy)]bis(4-methylbenzene) is not well understood. However, it is believed to act as a radical scavenger, protecting cells from oxidative damage. It may also inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
Studies have shown that 1,1'-[1,4-butanediylbis(oxy)]bis(4-methylbenzene) has antioxidant properties, which can protect cells from oxidative damage. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases. In addition, this compound has been studied for its potential anti-cancer effects, although further research is needed to fully understand its mechanism of action.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,1'-[1,4-butanediylbis(oxy)]bis(4-methylbenzene) in lab experiments include its low cost, ease of synthesis, and wide range of applications. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 1,1'-[1,4-butanediylbis(oxy)]bis(4-methylbenzene). One potential area of research is its use as an antioxidant and anti-inflammatory agent in the treatment of various diseases, including cancer. Another area of research is the development of new synthetic methods for this compound, which may lead to improved yields and lower costs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
In conclusion, 1,1'-[1,4-butanediylbis(oxy)]bis(4-methylbenzene) is a versatile compound that has a wide range of applications in various fields of science. Its synthesis method is simple and cost-effective, and it has been studied for its potential antioxidant, anti-inflammatory, and anti-cancer effects. However, further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of 1,1'-[1,4-butanediylbis(oxy)]bis(4-methylbenzene) can be achieved through the reaction of 4-methylphenol with 1,4-butanediol in the presence of a catalytic amount of hydrochloric acid. The reaction is carried out under reflux conditions and the product is obtained in good yield after purification. This method is simple, efficient and cost-effective.
Aplicaciones Científicas De Investigación
1,1'-[1,4-butanediylbis(oxy)]bis(4-methylbenzene) has been widely used in scientific research as a crosslinking agent for the synthesis of polymers, resins, and other materials. It has also been used as a ligand in the preparation of metal complexes for catalytic and biological applications. In addition, this compound has been studied for its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent.
Propiedades
IUPAC Name |
1-methyl-4-[4-(4-methylphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-15-5-9-17(10-6-15)19-13-3-4-14-20-18-11-7-16(2)8-12-18/h5-12H,3-4,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASDOPQPSBPLHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCOC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-[4-(4-methylphenoxy)butoxy]benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-{3-[(4-fluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B5091394.png)
![2-[(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5091408.png)
![4-[3-(2-adamantylamino)butyl]phenol](/img/structure/B5091418.png)
![methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-({[(diphenylmethyl)amino]carbonyl}amino)-5-oxopentanoate](/img/structure/B5091425.png)
![5-{4-[2-(2-allylphenoxy)ethoxy]-3-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5091431.png)
![2-({2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amino)ethanol](/img/structure/B5091432.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide](/img/structure/B5091440.png)
![1-acetyl-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)-4-piperidinamine](/img/structure/B5091445.png)

![2-benzyl-4,5,6,10c-tetrahydropyrrolo[3,4-c]carbazole-1,3(2H,3aH)-dione](/img/structure/B5091466.png)

![N'-benzyl-N-(2-methoxyethyl)-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5091495.png)
